molecular formula C9H14ClN3O B7982331 6-Morpholinopyridin-3-amine hydrochloride

6-Morpholinopyridin-3-amine hydrochloride

Cat. No.: B7982331
M. Wt: 215.68 g/mol
InChI Key: YGQGIDUCUZCEGA-UHFFFAOYSA-N
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Description

6-Morpholinopyridin-3-amine hydrochloride is a chemical compound characterized by the presence of a morpholine ring attached to a pyridine ring, with an amine group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinopyridin-3-amine hydrochloride typically involves the reaction of 3-chloropyridine with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Morpholinopyridin-3-amine hydrochloride can undergo various types of chemical reactions including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl derivatives .

Mechanism of Action

The mechanism of action of 6-Morpholinopyridin-3-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Uniqueness: 6-Morpholinopyridin-3-amine hydrochloride is unique due to its specific structural features that confer distinct reactivity and biological activity. Its combination of a morpholine ring and a pyridine ring with an amine group makes it a versatile intermediate in organic synthesis and a valuable tool in various research fields .

Properties

IUPAC Name

6-morpholin-4-ylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;/h1-2,7H,3-6,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQGIDUCUZCEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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